Fmoc-3-(1-naphthyl)-D-alanine
Overview
Description
Fmoc-3-(1-naphthyl)-D-alanine is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain contains a naphthyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-naphthyl)-D-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of 3-(1-naphthyl)-D-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(1-naphthyl)-D-alanine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base.
Major Products Formed
Deprotection: 3-(1-naphthyl)-D-alanine.
Coupling: Peptides containing 3-(1-naphthyl)-D-alanine residues.
Scientific Research Applications
Chemistry
Fmoc-3-(1-naphthyl)-D-alanine is widely used in the synthesis of peptides and proteins. Its stable Fmoc protecting group allows for sequential addition of amino acids in solid-phase peptide synthesis.
Biology
In biological research, peptides containing this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
This compound is used in the development of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance the stability and bioavailability of the resulting compounds.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides.
Mechanism of Action
The mechanism of action of Fmoc-3-(1-naphthyl)-D-alanine primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the free amino group, which can then participate in further reactions or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3-(1-naphthyl)-L-alanine
- Fmoc-2-(1-naphthyl)-D-alanine
- Fmoc-3-(9-anthryl)-alanine
Uniqueness
Fmoc-3-(1-naphthyl)-D-alanine is unique due to its specific stereochemistry (D-alanine) and the presence of the naphthyl group, which can influence the compound’s interactions and reactivity. Compared to its L-alanine counterpart, the D-alanine derivative may exhibit different biological activities and properties.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNVJDLEMVDLV-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427845 | |
Record name | Fmoc-3-(1-naphthyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138774-93-3 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138774-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-3-(1-naphthyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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